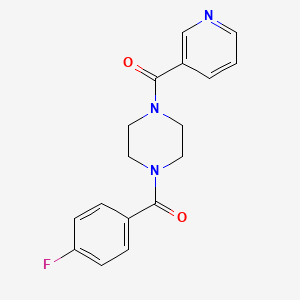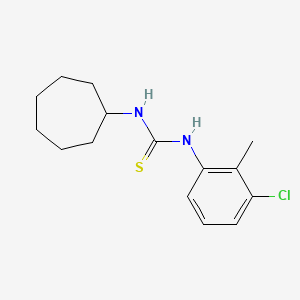![molecular formula C17H17N5O2 B5766718 N-(2,3-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5766718.png)
N-(2,3-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, commonly known as DMTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. DMTA is a tetrazole-containing compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
科学研究应用
DMTA has been studied for its potential applications in various scientific research fields, including medicine and biotechnology. In medicine, DMTA has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain. In biotechnology, DMTA has been used as a building block for the synthesis of novel materials with potential applications in drug delivery, tissue engineering, and biosensing.
作用机制
The mechanism of action of DMTA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the production of pro-inflammatory cytokines. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, DMTA can reduce the production of prostaglandins and alleviate inflammation and pain. DMTA has also been shown to modulate the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects
DMTA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant effects. In vitro studies have shown that DMTA can inhibit the production of pro-inflammatory cytokines and reduce the activity of COX-2. In vivo studies have shown that DMTA can alleviate inflammation and pain in animal models of various inflammatory diseases, such as arthritis and colitis. DMTA has also been shown to exhibit antioxidant effects, which may contribute to its anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
DMTA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. DMTA can be synthesized using various methods, and its purity can be confirmed using various analytical techniques. DMTA is also stable under various conditions, making it suitable for long-term storage and handling. However, DMTA has some limitations for lab experiments, including its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.
未来方向
DMTA has several potential future directions for scientific research, including the development of new drugs for the treatment of inflammatory diseases and pain, the synthesis of novel materials for drug delivery, tissue engineering, and biosensing, and the elucidation of its mechanism of action and physiological effects. Further studies are needed to fully understand the potential of DMTA and its applications in various scientific research fields.
合成方法
DMTA can be synthesized using various methods, including the reaction of 2,3-dimethylphenylamine with 3-(1H-tetrazol-1-yl)phenol in the presence of acetic anhydride and triethylamine. Another method involves the reaction of 2,3-dimethylphenylamine with 3-(1H-tetrazol-1-yl)phenoxyacetic acid in the presence of N,N'-carbonyldiimidazole and triethylamine. Both methods yield high purity DMTA, which can be further characterized using various analytical techniques.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-5-3-8-16(13(12)2)19-17(23)10-24-15-7-4-6-14(9-15)22-11-18-20-21-22/h3-9,11H,10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFVYIDBYBFTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC(=C2)N3C=NN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5766646.png)
![4-[(4-methoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5766650.png)


![N-(5-chloro-2-pyridinyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5766663.png)
![3-[(4-fluorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5766670.png)
![1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5766674.png)

![4'-({[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5766688.png)
![N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline](/img/structure/B5766694.png)

